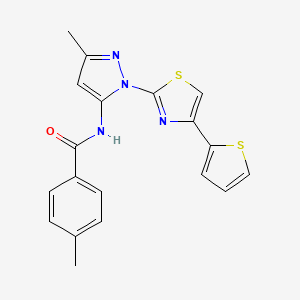

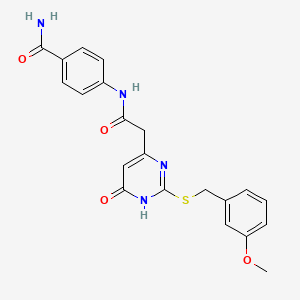

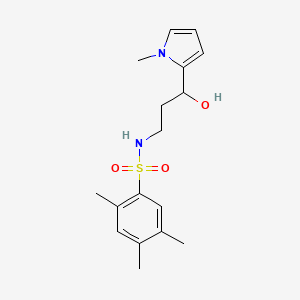

![molecular formula C15H14ClN5O B2755549 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide CAS No. 2034525-28-3](/img/structure/B2755549.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine core . This core is a fused heterocyclic system that has been found in various compounds with valuable biological properties . Some of these compounds have shown herbicidal, antifungal, antitubercular, and antibacterial activities . Additionally, polycyclic systems containing this moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Heterocyclic Compounds

This compound is pivotal in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Nitrogen-containing heterocycles like 1,2,4-triazolo[1,5-a]pyridines exhibit immense biological activities and are found in many natural products . The synthesis process often involves eco-friendly methods under microwave conditions, demonstrating broad substrate scope and good functional group tolerance .

Antibacterial Agents: Development of New Antimicrobials

The triazolo[1,5-a]pyrimidin moiety is utilized in creating novel antibacterial agents. These compounds have been synthesized and evaluated for their in vitro antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacterial strains . Some derivatives have shown superior activities, comparable to first-line antibacterial agents like ampicillin .

Pharmaceutical Research: Drug Design

In pharmaceutical research, the compound’s derivatives are explored for their potential as drugs. For instance, they have been investigated for their role as RORγt inverse agonists, which are relevant in treating autoimmune diseases . Additionally, they have been studied as inhibitors of enzymes like PHD-1 and JAK1/2, which are significant in cancer therapy .

Cancer Therapy: Antiproliferative Activities

The compound has been a part of studies focusing on antiproliferative activities against various human cancer cell lines. Compounds with the triazolo[1,5-a]pyrimidin structure have been evaluated for their efficacy in inhibiting the proliferation of cancer cells, which is a promising avenue for developing new cancer treatments .

Material Science: Energetic Materials

In the field of material sciences, derivatives of this compound have been researched for their application as energetic materials. These materials are known for their good thermal stabilities and detonation properties, making them suitable for use in various industrial applications .

Metabolic Disorders: Therapeutic Targets

The compound’s derivatives target specific proteins associated with metabolic disorders. For example, they have been identified as potential therapeutic targets for conditions like dyslipidemia, coronary heart disease, and diabetes, by modulating fatty acid-binding proteins (FABPs) .

Cardiovascular Disorders: Treatment Applications

Compounds containing the triazolo[1,5-a]pyrimidin moiety have been used in the treatment of cardiovascular disorders. Their role in modulating biological pathways relevant to heart diseases makes them valuable in this therapeutic area .

Type 2 Diabetes: Therapeutic Development

Lastly, the compound has applications in the development of therapies for type 2 diabetes. By influencing the biological mechanisms involved in glucose metabolism, derivatives of this compound contribute to the management and treatment of diabetes .

Propiedades

IUPAC Name |

3-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O/c16-13-5-1-4-12(7-13)14(22)17-6-2-3-11-8-18-15-19-10-20-21(15)9-11/h1,4-5,7-10H,2-3,6H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJJADWNWIQZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

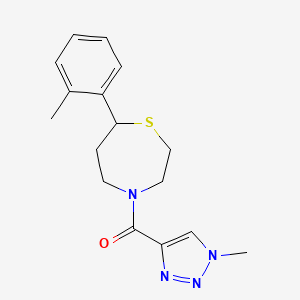

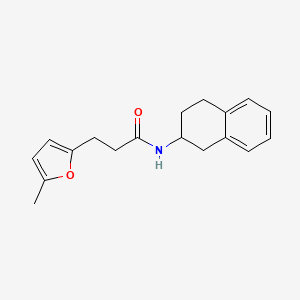

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)

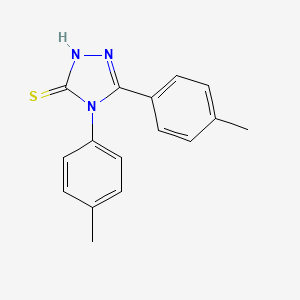

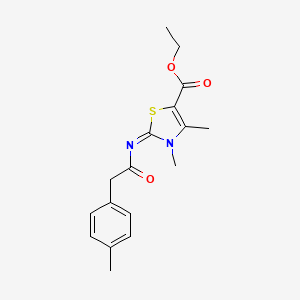

![2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755475.png)

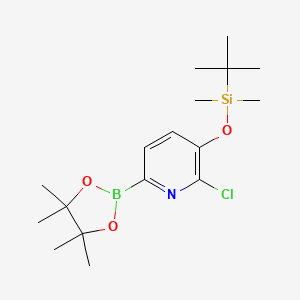

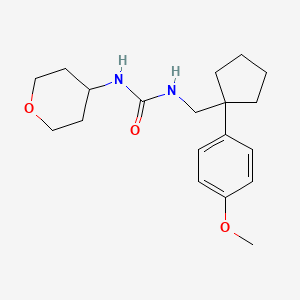

![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)

![5-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2755483.png)

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)